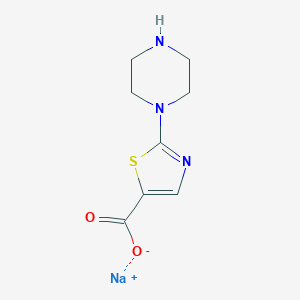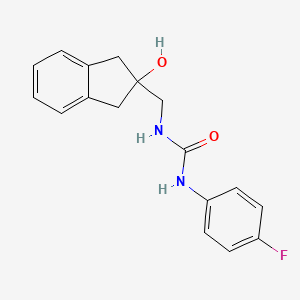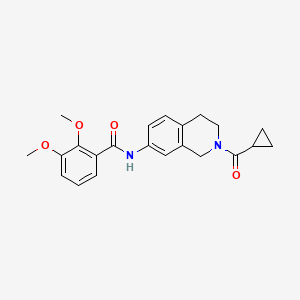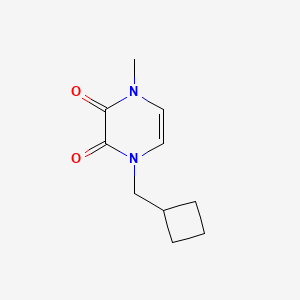
Sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 2411307-98-5 . It has a molecular weight of 235.24 . The IUPAC name for this compound is sodium 2-(piperazin-1-yl)thiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is represented by the Inchi Code: 1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
One application involves the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For instance, the preparation of 2‐methyl‐7‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐arylthiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one through the hydrolysis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with ethanolic sodium hydroxide showcases a method for generating compounds with potential biocidal properties against bacteria and fungi (Youssef et al., 2011).
Microwave-assisted Synthesis for Antibacterial Activity
Another significant application is the microwave-assisted synthesis of hybrid molecules, which combine structures like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3,4-thiadiazole. These compounds, originating from ethyl piperazine-1-carboxylate, have been tested for antimicrobial, antilipase, and antiurease activities, showing moderate to good efficacy against various microorganisms (Başoğlu et al., 2013).
Synthesis of Piperazine Derivatives for Enzyme Inhibition
The design and synthesis of piperazine derivatives have been explored for inhibiting enzymes such as acetylcholinesterase, a target for treating conditions like Alzheimer's disease. The study synthesizing benzothiazole-based piperazine-dithiocarbamate derivatives and testing their anticholinesterase properties is a prime example. Some derivatives demonstrated inhibitory effects comparable to standard treatments, highlighting their potential as therapeutic agents (Mohsen et al., 2014).
Antimicrobial and Antifungal Applications
Further research has focused on developing new piperidine substituted benzothiazole derivatives with promising antibacterial and antifungal activities. Such studies emphasize the role of these compounds in addressing resistant microbial strains, offering insights into novel treatment avenues (Shafi et al., 2021).
Electrochemical and Computational Studies
The electrochemical behavior and computational analysis of piperazinic compounds have also been investigated, providing valuable information on their redox mechanisms and potential applications in various chemical processes (Parveen et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of action
Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . Thiazole derivatives also show diverse biological activities .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium channels .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary. For instance, some piperazine derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication .
Result of action
The result of the compound’s action can range from antimicrobial activity to modulation of ion channel activity, depending on the specific compound and its target .
Eigenschaften
IUPAC Name |
sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKHELHLRSRERL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)



![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)
![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)
